molecular formula C18H17ClN4O2S B8442980 N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide

N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide

Cat. No.: B8442980
M. Wt: 388.9 g/mol
InChI Key: UNQXIRZDOXDTMH-UHFFFAOYSA-N
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Description

N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide is a compound known for its role as a selective inhibitor of aldosterone synthase (CYP11B2).

Preparation Methods

The synthesis of N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide involves several key steps. The synthetic route typically starts with the preparation of the indole and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the ethanesulfonamide group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide involves the selective inhibition of aldosterone synthase (CYP11B2). By binding to the active site of the enzyme, the compound prevents the conversion of deoxycorticosterone to aldosterone, thereby reducing aldosterone levels. This selective inhibition spares cortisol production, making it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide is unique due to its high selectivity for aldosterone synthase over other enzymes like CYP11B1. Similar compounds include:

Properties

Molecular Formula

C18H17ClN4O2S

Molecular Weight

388.9 g/mol

IUPAC Name

N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide

InChI

InChI=1S/C18H17ClN4O2S/c1-3-26(24,25)22-10-12-6-13(11-21-9-12)18-16(8-20)15-5-4-14(19)7-17(15)23(18)2/h4-7,9,11,22H,3,10H2,1-2H3

InChI Key

UNQXIRZDOXDTMH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NCC1=CC(=CN=C1)C2=C(C3=C(N2C)C=C(C=C3)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Chloro-2-(5-formyl-pyridin-3-yl)-1-methyl-1H-indole-3-carbonitrile (Example 126b, 2.0 g, 6.09 mmol), ethanesulfonamide (1.33 g, 12.17 mmol) and toluene (250 mL), and titanium(IV) isopropoxide (2.59 g, 9.13 mmol) is added dropwise. The mixture is stirred at 120° C. overnight. The mixture is then concentrated in vacuo. The residue is taken up in DCM (150 mL) and MeOH (150 mL), and NaBH4 (0.461 g, 12.17 mmol) is added at 0° C. The mixture is stirred at 0° C. for 30 min. Water (50 mL) is added and the mixture is stirred for 5 min. The suspension is filtered through a pad of celite. The celite layer is washed with DCM (3×50 mL). The combined organic phase is dried over Na2SO4 and concentrated to give a residue is purified by silica gel flash chromatography (ethyl acetate). The resulting fractions containing the product are concentrated and repurified by silica gel flash chromatography (dichloromethane-methanol, 1:0 to 97:3). The concentrated product is redissolved in MeOH (500 mL) at 60° C. and concentrated in vacuo to give N-[5-(6-chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.20 (t, J=7.3 Hz, 3H), 3.06 (q, J=7.3 Hz, 2H), 3.78 (s, 3H), 4.34 (d, J=6.3 Hz, 2H), 7.37 (dd, J=8.6, 1.8 Hz, 1H), 7.73 (d, J=8.3 Hz, 1H), 7.77 (t, J=6.2 Hz, 1H), 7.97 (d, J=1.8 Hz, 1H), 8.09 (t, J=2.1 Hz, 1H), 8.78 (d, J=1.8 Hz, 1H), 8.80 (d, J=1.8 Hz, 1H). HRMS (ESI) m/z 389.0853 [(M+H)+ Calcd for C18H17ClN4O2S: 389.0839].
Name
6-Chloro-2-(5-formyl-pyridin-3-yl)-1-methyl-1H-indole-3-carbonitrile
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
2.59 g
Type
catalyst
Reaction Step One
Name
Quantity
0.461 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

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